molecular formula C20H14F3NO B5780778 N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide

N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide

Cat. No. B5780778
M. Wt: 341.3 g/mol
InChI Key: AJTKBLKSHCWVSB-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide, also known as TFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMB belongs to the family of carboxamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
In materials science, N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in organic electronics such as organic solar cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide are still under investigation.

Advantages and Limitations for Lab Experiments

N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide also has some limitations, such as its low solubility in water and its relatively high cost compared to other carboxamide compounds.

Future Directions

There are several future directions for the research on N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its applications in materials science, particularly in the development of novel organic semiconductors for organic electronics. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide and its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 4-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-[4-(trifluoromethyl)phenyl]-4-biphenylcarboxamide.

properties

IUPAC Name

4-phenyl-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO/c21-20(22,23)17-10-12-18(13-11-17)24-19(25)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTKBLKSHCWVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-N-[4-(trifluoromethyl)phenyl]benzamide

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